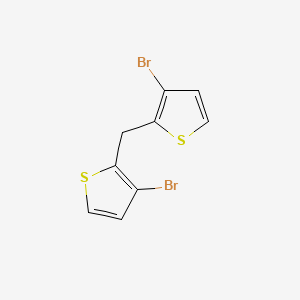
Bis(3-bromothiophen-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-bromothiophen-2-yl)methane is an organic compound featuring two brominated thiophene rings connected by a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms in the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromothiophen-2-yl)methane typically involves the bromination of thiophene followed by a coupling reaction. One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to a coupling reaction with formaldehyde under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Bis(3-bromothiophen-2-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
Bis(3-bromothiophen-2-yl)methane has diverse applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis(3-bromothiophen-2-yl)methane in various applications depends on its chemical reactivity and interaction with other molecules. In organic electronics, its role as a building block in conjugated systems allows for efficient charge transport and light emission. In pharmaceuticals, its brominated thiophene rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Bis(thiophen-2-yl)methane: Lacks bromine atoms, resulting in different reactivity and electronic properties.
Bis(3-chlorothiophen-2-yl)methane: Similar structure but with chlorine atoms instead of bromine, leading to different substitution patterns and reactivity.
Bis(3-iodothiophen-2-yl)methane: Contains iodine atoms, which can participate in different types of coupling reactions compared to bromine.
Uniqueness: Bis(3-bromothiophen-2-yl)methane is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures makes it valuable in both academic research and industrial applications.
Properties
CAS No. |
17965-59-2 |
|---|---|
Molecular Formula |
C9H6Br2S2 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2 |
InChI Key |
QFUWWMYEZXFRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


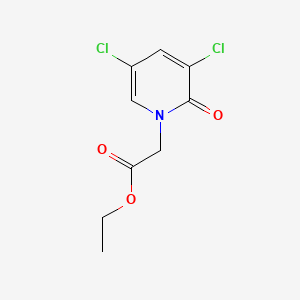
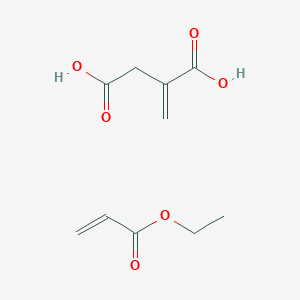

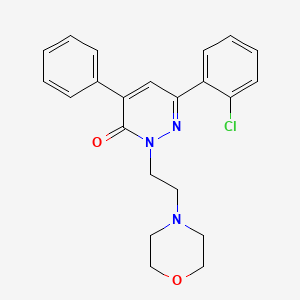
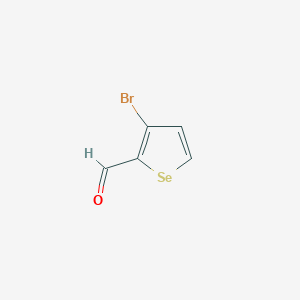
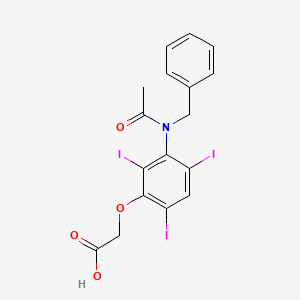

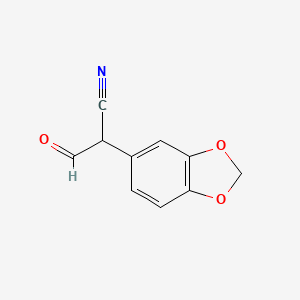
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

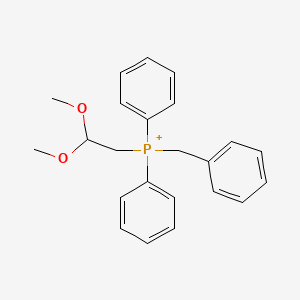
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
